2-(2-fluorophenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C18H20FN3O3 and its molecular weight is 345.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Novel compounds with potential biological activities are synthesized through environmentally friendly methods, incorporating elements such as fluorine or other functional groups to affect the activity and solubility of the molecules. For example, the synthesis of novel chromone-pyrimidine coupled derivatives has been reported, where compounds with specific functional groups demonstrated significant antimicrobial activity (S. Tiwari et al., 2018). Such synthetic approaches could be applied to synthesize and modify the compound for targeted scientific research applications.
Biological Activities
- The design and synthesis of heterocyclic compounds, including those with fluorine substitutions, are of great interest due to their potential pharmaceutical applications. Studies on similar compounds have shown significant antimicrobial, antifungal, and antibacterial properties, suggesting a possible area of research for novel treatments or drug development (M. Helal et al., 2013). The compound of interest might be explored in this context to evaluate its biological activities and potential therapeutic uses.
Antioxidant and Anticancer Potential
- The evaluation of antioxidant and anticancer activities is a critical area of research for new compounds. Some derivatives, particularly those incorporating methoxy and fluoro groups, have shown promising antioxidant and anticancer properties (I. Tumosienė et al., 2020). Research into the specific compound mentioned could focus on assessing its efficacy in these areas, contributing valuable data to the development of new therapeutic agents.
Structural Analysis and Drug Development
- Detailed structural analysis through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry plays a vital role in understanding the properties and potential applications of new compounds. Such analyses not only elucidate the molecular structure but also guide the modification and optimization of compounds for better biological activity or solubility (Muhammad Zaheer et al., 2015). This approach could be beneficial in exploring the compound of interest for specific scientific applications, including drug development and material science.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-12(25-16-8-3-2-6-14(16)19)18(24)20-9-10-22-17(23)11-13-5-4-7-15(13)21-22/h2-3,6,8,11-12H,4-5,7,9-10H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOUSHNIZOXRMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C=C2CCCC2=N1)OC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.